molecular formula C7H11FO3 B1493114 2-Fluoro-3-(oxolan-2-yl)propanoic acid CAS No. 1555099-60-9

2-Fluoro-3-(oxolan-2-yl)propanoic acid

Cat. No. B1493114
CAS RN: 1555099-60-9
M. Wt: 162.16 g/mol
InChI Key: HYKIYTAKPYRQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-3-(oxolan-2-yl)propanoic acid” is a compound that combines the structures of “2-Fluoro-3-oxopropanoic acid” and “3-(oxolan-2-yl)propanoic acid”. The former is a fluorinated compound with a molecular formula of CHFO , while the latter is a compound with a molecular formula of CHO . Both compounds have been referenced in various chemical databases .


Synthesis Analysis

The synthesis of “2-Fluoro-3-(oxolan-2-yl)propanoic acid” could potentially involve biocatalytic processes. For instance, “2-fluoro-3-hydroxypropionic acid (2-F-3-HP)” was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) . This process reached a concentration of 2-F-3-HP of 50.0 mg/L by whole-cell transformation after 24 hours .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(oxolan-2-yl)propanoic acid” would be a combination of the structures of “2-Fluoro-3-oxopropanoic acid” and “3-(oxolan-2-yl)propanoic acid”. The former has a molecular formula of CHFO , while the latter has a molecular formula of CHO .

Scientific Research Applications

Genetically Encoded Fluorescent Amino Acid

A strategy for the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites was developed, using genetically encoded fluorescent amino acid, which is essential for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).

Safety Assessment for Food Contact Materials

Perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt underwent safety assessment for use as a polymer production aid during the manufacture of fluoropolymers intended for repeated use in contact with all types of foodstuffs, showing no safety concern for the consumer under specified conditions (Flavourings, 2014).

Gas/Vapor Separations via Pore Size Contraction

Research into rare-earth metal-organic frameworks (MOFs) with restricted window apertures demonstrates selective adsorption kinetics based separation and/or molecular sieving of gases and vapors, facilitated by the synthesis of isostructural frameworks in the presence of 2-fluorobenzoic acid as a modulator (Xue et al., 2015).

Analytical Methods for Active Pharmaceutical Ingredients

Analytical methods were developed for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, providing a foundation for future antibiotic development due to microbial resistance challenges (Zubkov et al., 2016).

properties

IUPAC Name

2-fluoro-3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKIYTAKPYRQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(oxolan-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(oxolan-2-yl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(oxolan-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-(oxolan-2-yl)propanoic acid
Reactant of Route 4
2-Fluoro-3-(oxolan-2-yl)propanoic acid
Reactant of Route 5
2-Fluoro-3-(oxolan-2-yl)propanoic acid
Reactant of Route 6
2-Fluoro-3-(oxolan-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.